N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-2-methoxy-4-methylbenzamide
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Overview
Description
N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-2-methoxy-4-methylbenzamide is a complex organic compound that features a difluoromethyl group, an oxadiazole ring, and a cyclobutyl group attached to a methoxy-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-2-methoxy-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the difluoromethyl group via difluoromethylation reactions. The cyclobutyl group can be introduced through cycloaddition reactions, and the final methoxy-methylbenzamide moiety is attached through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-2-methoxy-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The difluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-2-methoxy-4-methylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-2-methoxy-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, while the oxadiazole ring can interact with various enzymes or receptors. The cyclobutyl group provides structural rigidity, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl phenyl sulfide: This compound also contains a difluoromethyl group and is used in similar applications.
1-(difluoromethyl)-1H-1,2,4-triazol-3-amine: Another compound with a difluoromethyl group, used in medicinal chemistry.
Difluoromethyl-substituted (hetero)arenes: These compounds share the difluoromethyl group and are used in various chemical and biological applications.
Uniqueness
N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-2-methoxy-4-methylbenzamide is unique due to its combination of structural features, including the oxadiazole ring, cyclobutyl group, and methoxy-methylbenzamide moiety. This combination provides the compound with unique chemical and physical properties, making it valuable for a wide range of applications.
Properties
IUPAC Name |
N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-2-methoxy-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-9-4-5-10(11(8-9)23-2)13(22)20-16(6-3-7-16)15-19-14(12(17)18)24-21-15/h4-5,8,12H,3,6-7H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBFDMIAQWFJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2(CCC2)C3=NOC(=N3)C(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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